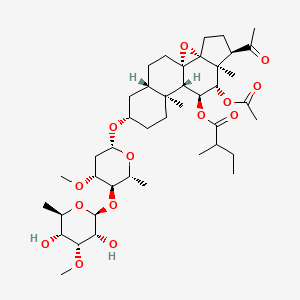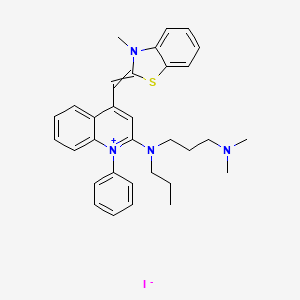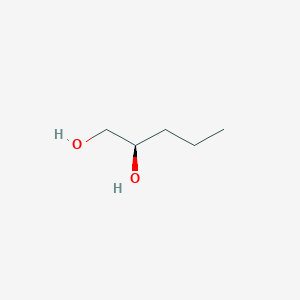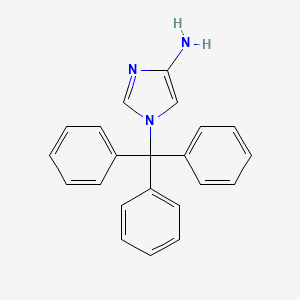
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE is a linear polyamine compound. It is characterized by the presence of two primary amine groups attached to a butene backbone, making it a versatile molecule in various chemical reactions and applications. This compound is known for its ability to form stable complexes with metal ions and its use in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE typically involves the reaction of 1,4-dibromo-2-butene with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like Raney nickel or cobalt. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of high-pressure hydrogenation and advanced catalysts, such as Co-Mn-Al type catalysts, can further enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating and an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE involves its interaction with various molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, modulation of enzyme activity, and alteration of cellular signaling pathways. The compound’s ability to form covalent bonds with carboxyl groups on proteins and other biomolecules is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- 1,2-Bis(3-aminopropylamino)ethane
- Tris(3-aminopropyl)amine
- Diethylenetriamine
- Tetraethylenepentamine
Uniqueness
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE stands out due to its unique butene backbone, which imparts distinct chemical and physical properties compared to other polyamines. This structural feature enhances its ability to form stable complexes and participate in a broader range of chemical reactions .
Properties
CAS No. |
110319-68-1 |
|---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+ |
InChI Key |
QIMQRAOUTRFLRN-OWOJBTEDSA-N |
Isomeric SMILES |
C(CN)CNC/C=C/CNCCCN |
Canonical SMILES |
C(CN)CNCC=CCNCCCN |
Synonyms |
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


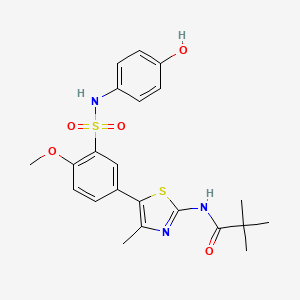


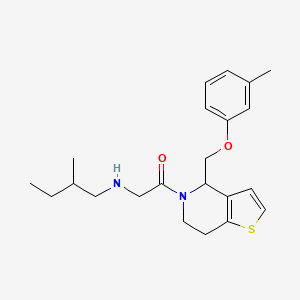
![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)
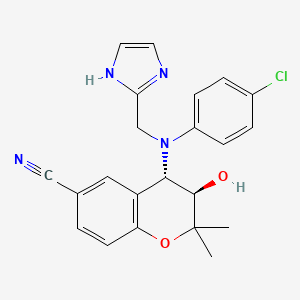

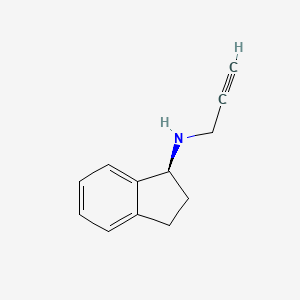
![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)
